An In-Depth Technical Guide to Bis(trimethylsilylmethyl)dichlorosilane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Bis(trimethylsilylmethyl)dichlorosilane: Properties, Synthesis, and Applications
Abstract
Bis(trimethylsilylmethyl)dichlorosilane, identified by CAS No. 18420-19-4, is a bifunctional organosilicon compound of significant interest in advanced materials science.[1][2] Its molecular architecture, featuring a central dichlorosilyl group flanked by two sterically influential trimethylsilylmethyl substituents, imparts a unique combination of high reactivity and thermal stability. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines a plausible synthetic pathway, details its core reactivity, and explores its primary application as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC). Methodologies for handling and key chemical transformations are also presented for researchers and professionals in materials and drug development.
Chemical Identity and Structure
Bis(trimethylsilylmethyl)dichlorosilane is a trisilane derivative where a central silicon atom is bonded to two chlorine atoms and two methylene-bridged trimethylsilyl groups. This structure is fundamental to its utility, providing two reactive sites (Si-Cl bonds) for polymerization or surface modification, while the bulky, non-polar trimethylsilylmethyl groups influence its solubility and thermal decomposition pathways.
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IUPAC Name: dichloro-bis(trimethylsilylmethyl)silane[1]
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Synonyms: Silane, dichlorobis[(trimethylsilyl)methyl]-, [(Dichlorosilanediyl)Bis(Methylene)]Bis(Trimethylsilane), 2,2,6,6-tetramethyl-4,4-dichloro-2,4,6-trisilaheptane[1]
Physicochemical Properties
Table 1: Physicochemical Data
| Property | Value |
| Boiling Point | Data not publicly available |
| Density | Data not publicly available |
| Refractive Index | Data not publicly available |
| Flash Point | Data not publicly available |
Note: Researchers should consult a substance-specific Safety Data Sheet (SDS) from a commercial supplier for the most accurate physical property data.
Synthesis and Mechanism
While a specific, peer-reviewed protocol for Bis(trimethylsilylmethyl)dichlorosilane is not widely published, a logical and established synthetic route involves the reaction of a silicon tetrahalide with a suitable organometallic reagent. The synthesis of sterically hindered organosilicon compounds often employs organolithium reagents due to their high reactivity.[3]
A plausible approach is the stoichiometric reaction of silicon tetrachloride (SiCl₄) with two equivalents of (trimethylsilylmethyl)lithium. The latter is readily prepared by the metallation of tetramethylsilane or from (trimethylsilyl)methyl chloride.
Reaction Scheme: SiCl₄ + 2 LiCH₂Si(CH₃)₃ → Cl₂Si[CH₂Si(CH₃)₃]₂ + 2 LiCl
Causality of Experimental Choices:
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Reagents: Silicon tetrachloride is an inexpensive and readily available starting material with four reactive sites. (Trimethylsilylmethyl)lithium is a potent nucleophile that efficiently forms the required silicon-carbon bond.
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Stoichiometry: A 1:2 molar ratio of SiCl₄ to the organolithium reagent is critical. An excess of the lithium reagent would lead to the substitution of all four chlorine atoms, while an insufficient amount would result in a mixture of mono-substituted and di-substituted products.
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Solvent and Temperature: The reaction is typically carried out in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagent and prevent unwanted side reactions.
Core Reactivity and Chemical Transformations
The chemical behavior of Bis(trimethylsilylmethyl)dichlorosilane is dominated by the two highly polarized and hydrolytically unstable silicon-chlorine (Si-Cl) bonds. The silicon atom is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the substitution of the chloride leaving groups.
Nucleophilic Substitution
This is the most important reaction pathway for this class of compounds. Common nucleophiles include water, alcohols, amines, and organometallic reagents.
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Hydrolysis: Reacts readily, and often vigorously, with water to form the corresponding disilanol, Cl₂Si[CH₂Si(CH₃)₃]₂ + 2 H₂O → (HO)₂Si[CH₂Si(CH₃)₃]₂ + 2 HCl. The disilanol is often unstable and can undergo self-condensation to form siloxane polymers.
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Alcoholysis: Reacts with alcohols (ROH) to form dialkoxysilanes, which are more stable derivatives. This is a common method for creating precursors for sol-gel processes.
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Amination: Reacts with primary or secondary amines to form silylamines.
Caption: General nucleophilic substitution at the silicon center.
Key Applications in Materials Science
The primary and most promising application for Bis(trimethylsilylmethyl)dichlorosilane is as a single-source precursor for the production of high-purity silicon carbide (SiC) thin films and ceramics via Chemical Vapor Deposition (CVD).
Silicon Carbide (SiC) Precursor
High-performance ceramics like SiC are valued for their exceptional hardness, high thermal conductivity, and wide bandgap, making them critical for semiconductors and advanced coatings.[4][5] The use of a single-source precursor, which contains both silicon and carbon in one molecule, offers significant advantages in the CVD process.
Rationale for Use:
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Process Simplification: Using a single-source precursor simplifies gas handling and flow control in a CVD reactor compared to dual-source systems (e.g., silane and propane).[4]
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Stoichiometric Control: The fixed Si:C ratio within the molecule can help produce stoichiometric SiC films, which is crucial for achieving desired electronic and physical properties.
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Lower Deposition Temperatures: The specific decomposition pathway of the precursor can potentially allow for lower deposition temperatures compared to other precursors like methyltrichlorosilane (MTS).[4]
Other organosilicon compounds such as bis(dichlorosilyl)methane are known to be effective SiC precursors.[4] Given its structure, Bis(trimethylsilylmethyl)dichlorosilane is an excellent candidate for this application.
Monomer for Polysilanes and Crosslinking Agent
The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. Through Wurtz-type reductive coupling with an alkali metal, the chlorine atoms can be eliminated to form a polysilane with a silicon backbone, [-Si(CH₂Si(CH₃)₃)₂-]n. Such polymers are investigated for their unique electronic and optical properties. Additionally, it can be used as a crosslinking agent to enhance the mechanical and thermal stability of silicone elastomers.[4]
Experimental Protocol: Controlled Hydrolysis
This protocol describes a self-validating system for the controlled hydrolysis of the dichlorosilyl group to a disilanol, which can serve as an intermediate for further reactions. The validation is intrinsic: successful hydrolysis will result in a phase separation and a pH change, which can be easily monitored.
Methodology:
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Inert Atmosphere Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The causality here is that the Si-Cl bonds are highly sensitive to atmospheric moisture, which would lead to uncontrolled reaction.
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Reagent Preparation: Dissolve 10 mmol of Bis(trimethylsilylmethyl)dichlorosilane in 50 mL of anhydrous diethyl ether in the reaction flask.
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Nucleophile Preparation: In the dropping funnel, place a solution of 21 mmol of water and 22 mmol of a non-nucleophilic base (e.g., triethylamine) in 20 mL of diethyl ether. The base is essential to scavenge the HCl byproduct, which can catalyze unwanted side reactions.
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Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Add the water/triethylamine solution dropwise over 30 minutes with vigorous stirring. Maintaining a low temperature is crucial to dissipate the heat of the exothermic reaction.
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In-Process Validation: A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form, confirming that the substitution reaction is occurring and HCl is being neutralized.
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Workup and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture to remove the salt precipitate. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude disilanol product.
Caption: Workflow for the controlled hydrolysis of Bis(trimethylsilylmethyl)dichlorosilane.
Safety, Handling, and Storage
Disclaimer: This information is based on the general properties of chlorosilanes. Always consult the material-specific Safety Data Sheet (SDS) before handling.
Bis(trimethylsilylmethyl)dichlorosilane should be handled as a hazardous substance.
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Hazards:
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Flammable: Assumed to be a flammable liquid.[6]
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Corrosive: Causes severe skin burns and eye damage.[6]
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Water Reactive: Reacts with water, including atmospheric moisture, to produce toxic and corrosive hydrogen chloride (HCl) gas.
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Inhalation Toxicity: Vapors are likely to be irritating and harmful to the respiratory tract.
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Handling:
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Always handle in a well-ventilated fume hood under an inert atmosphere (argon or dry nitrogen).
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
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Ground all equipment to prevent static discharge.
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Storage:
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Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
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Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.
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References
- Gelest, Inc. (n.d.). BIS(TRIMETHYLSILOXY)DICHLOROSILANE.
- Safa, K. D. (2005). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. Journal of Organometallic Chemistry, 690(6), 1606-1611.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11747735, Bis(trimethylsilylmethyl)dichlorosilane. Retrieved from [Link].
- Rostock University (2000). Reaction of Dichloromethyltris(trimethylsilyl)silane with Organolithium Reagents: Synthesis of an Intramolecularly Donor-Stabilized Silene.
- MARKTEC CORPORATION. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- BenchChem. (2025). The Economic Edge: Bis(dichlorosilyl)methane in High-Stakes Industrial Applications.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Merck Millipore. (2025). Safety Data Sheet.
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 552668, Dichlorobis(trimethylsilyl)methane. Retrieved from [Link].
- Ted Pella, Inc. (2017). Safety Data Sheet.
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University of South Florida Scholar Commons. (2014). High Growth Rate and High Purity Semi-Insulating Epitaxy Using Dichlorosilane For Power Devices. Retrieved from [Link]
- ResearchGate. (n.d.). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry.
- Kyoto University Research Information Repository. (n.d.). Synthesis of a Dichlorodigermasilane: Double Si–Cl Activation by a Ge=Ge Unit.
- Google Patents. (n.d.). US5300614A - Silicon carbide precursors.
- SIAD Poland. (n.d.). Silicon precursor gases.
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Cheméo. (n.d.). Chemical Properties of Dichlorosilane (CAS 4109-96-0). Retrieved from [Link].
- J-Global. (n.d.). Reaction of Bis(trimethylsilylamino)dichlorosilane with Titanium Tetrachloride.
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